ethyl 4-({[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate
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Overview
Description
ETHYL 4-[1-(3-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[1-(3-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole is then coupled with a piperidine derivative under appropriate conditions to form the final product. The reaction conditions often involve the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[1-(3-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 4-[1-(3-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[1-(3-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-ETHYNYL-4-FLUOROBENZENE: A fluorobenzene derivative used in similar synthetic applications.
TRIAZOLE-PYRIMIDINE HYBRIDS: Compounds with neuroprotective and anti-inflammatory properties.
Uniqueness
ETHYL 4-[1-(3-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE is unique due to its specific combination of a triazole ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H20FN5O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 4-[[1-(3-fluorophenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H20FN5O3/c1-2-26-17(25)22-8-6-13(7-9-22)19-16(24)15-11-23(21-20-15)14-5-3-4-12(18)10-14/h3-5,10-11,13H,2,6-9H2,1H3,(H,19,24) |
InChI Key |
HBQLGSFRLDSAAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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